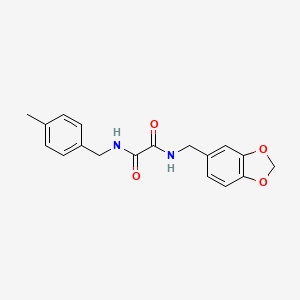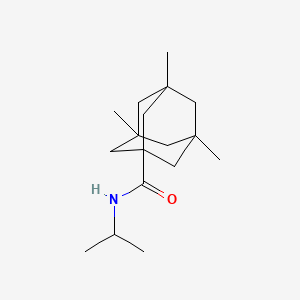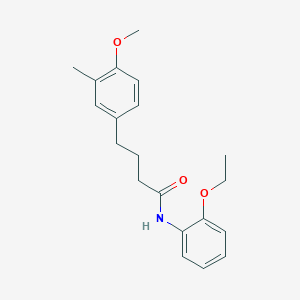
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, also known as MDAA or Methylenedioxyamphetamine-N,N-dibenzyl-ethane-diamide, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1970s as a potential antidepressant and has since been studied for its potential in treating various neurological and psychiatric disorders.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. It also acts as a reuptake inhibitor for these neurotransmitters, further increasing their availability. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its ability to selectively release and inhibit the reuptake of specific neurotransmitters, allowing for the study of their individual effects. However, its potential for abuse and neurotoxicity may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide, including its potential as a treatment for depression, anxiety, and addiction, as well as its potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for abuse and addiction. Additionally, the development of safer and more effective analogs of this compound may lead to new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized by several methods, including the reaction of 3,4-methylenedioxyphenylacetone with N,N-dibenzyl-ethanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of 3,4-methylenedioxyphenylacetone with N-benzyl-ethanediamine followed by N-methylation.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylbenzyl)ethanediamide has been studied for its potential in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been studied for its potential as a neuroprotective agent and for its effects on learning and memory. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-2-4-13(5-3-12)9-19-17(21)18(22)20-10-14-6-7-15-16(8-14)24-11-23-15/h2-8H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSKOEHMDKQJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)



![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)


![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)